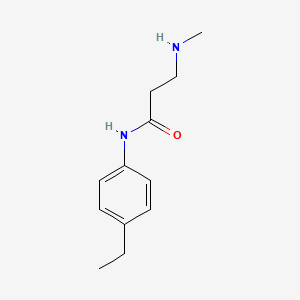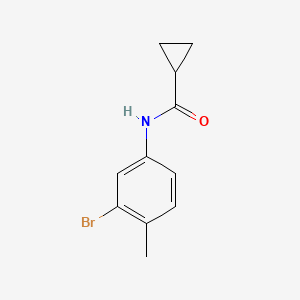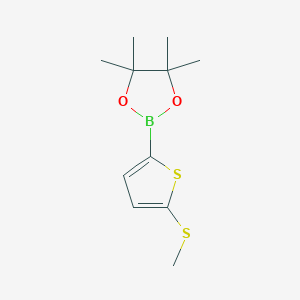
4,4,5,5-Tetramethyl-2-(5-(methylthio)thiophen-2-YL)-1,3,2-dioxaborolane
Übersicht
Beschreibung
“4,4,5,5-Tetramethyl-2-(5-(methylthio)thiophen-2-YL)-1,3,2-dioxaborolane” is a chemical compound . Unfortunately, the exact molecular weight and molecular formula are not specified in the available resources .
Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the available resources .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, density, and molecular weight of this compound are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Suzuki Polymerization
- The compound is used in the Suzuki synthesis of polyalkylthiophenes, particularly in the creation of regioregular polymers. This involves palladium-catalyzed reactions with specific phosphane ligands (Liversedge et al., 2006).
Synthesis of Boronic Acid Derivatives
- It plays a role in the synthesis of boronic acid derivatives, which have shown inhibitory activity against serine proteases, including thrombin (Spencer et al., 2002).
Material Science Applications
- In material science, the compound is utilized for crystallographic and conformational analyses, as well as in density functional theory (DFT) studies to explore molecular structures and physicochemical properties (Huang et al., 2021).
Synthesis of Stilbene Derivatives
- The synthesis of stilbene derivatives incorporating this compound has been explored, which are potential intermediates for liquid crystal display (LCD) technology and might have applications in treating neurodegenerative diseases (Das et al., 2015).
Synthesis of Silicon-Based Drugs
- It has been used to create a building block for the synthesis of biologically active silicon-based compounds, such as disila-bexarotene (Büttner et al., 2007).
Detection of Hydrogen Peroxide in Cells
- A pyrene derivative of this compound has been developed for the detection of H2O2 in living cells, indicating its potential in biomedical applications (Nie et al., 2020).
Research in Organic Chemistry
- It's involved in various organic synthesis processes, such as the preparation of homoallylic alcohols and amines, demonstrating its versatility in organic chemistry (Ramachandran & Gagare, 2010).
Polymer Synthesis
- This compound is pivotal in the synthesis of deeply colored polymers with potential applications in electronic devices (Welterlich et al., 2012).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-(5-methylsulfanylthiophen-2-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO2S2/c1-10(2)11(3,4)14-12(13-10)8-6-7-9(15-5)16-8/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUWWMSFVTWLQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(5-(methylthio)thiophen-2-YL)-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,7-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B1399072.png)
![3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1399074.png)
![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)butanoic acid](/img/structure/B1399075.png)
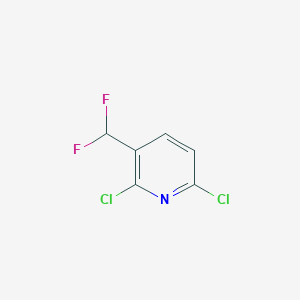
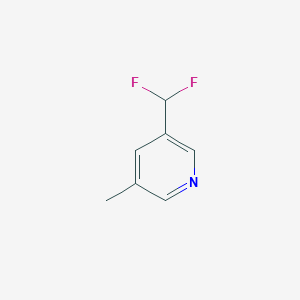
![CarbaMic acid, N-[5-[(2-phenylethyl)aMino]pentyl]-, 1,1-diMethylethyl ester](/img/structure/B1399078.png)
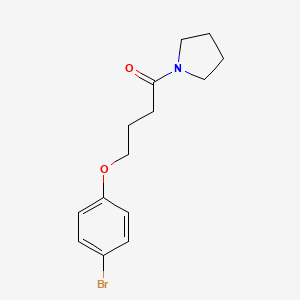
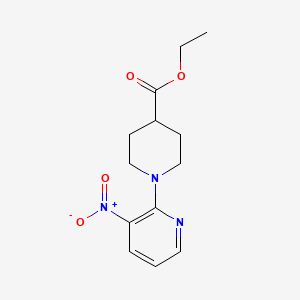
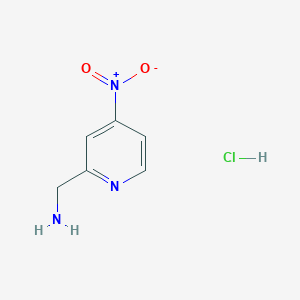
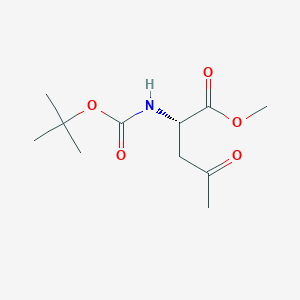
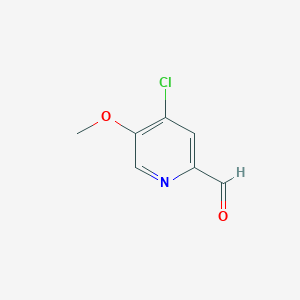
![4,5-dimethyl 1-[2-oxo-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1399088.png)
